molecular formula C21H20N4O3S2 B2543751 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 847402-34-0

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2543751
M. Wt: 440.54
InChI Key: OFMNHUBFONWQLL-UHFFFAOYSA-N
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Description

The compound ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a novel synthetic molecule that incorporates several heterocyclic frameworks such as benzothiazole, triazole, and thiazole moieties. These heterocycles are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that allow for the efficient construction of complex heterocyclic systems. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives involves the reaction of benzothiazole and ethyl bromocyanoacetate with indole derivatives in acetone under reflux conditions . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved through the cyclization of thioamide with 2-chloroacetoacetate . These methods highlight the versatility of thiazole chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms, which can significantly influence the electronic and steric properties of the molecule. The use of spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectroscopy is crucial for confirming the structures of these newly synthesized compounds . X-ray crystallography can further confirm the molecular structures, providing detailed insights into the three-dimensional arrangement of atoms .

Chemical Reactions Analysis

The reactivity of these compounds often involves interactions with various reagents to yield new derivatives. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions are typically carried out in solutions of ethanol and triethylamine at room temperature, showcasing the compounds' ability to undergo nucleophilic addition and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures. The presence of electronegative sulfur and nitrogen atoms can impact the acidity, basicity, and solubility of the molecules. The heterocycles also contribute to the compounds' potential biological activities, as seen in the in vitro testing against microorganisms and the evaluation of cytotoxicity and antiviral activity against HIV-1 . The reactivity of these compounds with various amines to afford derivatives with stabilized push-pull systems further demonstrates their chemical versatility .

Scientific Research Applications

Protective Effects on Oxidative Stress

Thiazolo-triazole compounds have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. These compounds can ameliorate peroxidative injury, suggesting potential applications in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activities

Thiazole and triazole derivatives have shown promising antimicrobial activities. This includes a range of synthesized compounds tested against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against fungi such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of Diverse Heterocycles

Research demonstrates the versatility of thiazole derivatives as intermediates for synthesizing a wide array of heterocyclic compounds, including oxazoles, imidazoles, and pyridines. This underscores the utility of such compounds in organic synthesis, providing a toolkit for creating a variety of biologically active molecules (Honey, Pasceri, Lewis, & Moody, 2012).

Anticancer Potential

Thiazolo[3,2-a]pyridines, synthesized through multicomponent reactions, have shown promise in anticancer research. Some derivatives exhibit significant activity against various cancer cell lines, indicating the potential for development into therapeutic agents (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNHUBFONWQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate

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